N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to the 1,2,4-triazole acetamide class, characterized by a triazole core substituted with a sulfanyl-linked acetamide moiety. Key structural features include:
- Aryl substituents: Position 5 bears a 4-methoxyphenyl group, providing electron-donating effects, while the acetamide nitrogen is attached to a 2-ethylphenyl group.
- Sulfanyl bridge: Links the triazole ring to the acetamide, enhancing conformational flexibility and influencing intermolecular interactions.
This structural framework is associated with diverse biological activities, including antimicrobial, anti-inflammatory, and antiproliferative properties, as observed in related compounds .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-4-14-26-21(17-10-12-18(28-3)13-11-17)24-25-22(26)29-15-20(27)23-19-9-7-6-8-16(19)5-2/h4,6-13H,1,5,14-15H2,2-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHPUOFJLFBPKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:
Key Structural Components:
- Triazole moiety : Imparts antimicrobial and anti-inflammatory properties.
- Methoxyphenyl group : Enhances lipophilicity and bioavailability.
- Ethylphenyl side chain : Potentially increases interaction with biological targets.
1. Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes. Studies have reported that certain triazole derivatives demonstrate selective COX-2 inhibitory potential, which is crucial for reducing inflammation without affecting COX-1 activity significantly .
Table 1: COX Inhibition Potency of Related Compounds
| Compound Name | IC50 (μM) | COX Selectivity |
|---|---|---|
| Compound A | 0.011 | COX-II |
| Compound B | 0.200 | COX-II |
| N-(2-Ethylphenyl)-2-{...} | TBD | TBD |
3. Anticancer Potential
Preliminary studies suggest that triazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .
4. Case Studies
A recent study investigated the effects of various triazole compounds on cancer cell lines, including breast and prostate cancer. The results indicated that the compounds led to significant reductions in cell viability at micromolar concentrations. For instance, a related triazole derivative exhibited an IC50 value of approximately 15 μM against prostate cancer cells .
Structure–Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications in the substituents on the triazole ring or the phenyl groups can significantly influence potency and selectivity.
Key Findings:
- Electron-donating groups : Enhance activity against COX enzymes.
- Alkyl chain length : Affects lipophilicity and membrane permeability.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares the target compound with structurally similar analogs, focusing on substituents and key properties:
Key Observations :
- Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., nitro in Compound 18) correlate with higher melting points due to increased molecular rigidity and intermolecular interactions .
- Bioactivity Trends : Compounds with electron-withdrawing substituents (e.g., nitro, chloro) often exhibit enhanced antimicrobial or anti-inflammatory activities compared to electron-donating groups (e.g., methoxy) .
- Solubility : Fluorinated (e.g., 4-fluorophenyl) or heterocyclic (e.g., thiophen-2-yl) substituents improve solubility in polar solvents, as seen in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
